molecular formula C12H9F3N2O2 B3306018 N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide CAS No. 926187-00-0

N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide

Cat. No. B3306018
CAS RN: 926187-00-0
M. Wt: 270.21 g/mol
InChI Key: ZJUSSEKPEDOJCE-UHFFFAOYSA-N
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Description

“N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide” is a chemical compound with the molecular formula C12H9F3N2O2 and a molecular weight of 270.21 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9F3N2O2/c13-12(14,15)9-5-8(1-2-10(9)16)17-11(18)7-3-4-19-6-7/h1-6H,16H2,(H,17,18) .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . Its molecular weight is 270.21 .

Scientific Research Applications

Furan Derivatives in Sustainable Chemistry

Furan derivatives, like 5-Hydroxymethylfurfural (HMF), are crucial for sustainable chemistry, offering a renewable alternative for the chemical industry. HMF and its derivatives can be produced from plant biomass and serve as feedstock for producing monomers, polymers, and various functional materials, potentially replacing non-renewable hydrocarbons. This highlights the role of furan compounds in advancing sustainable materials science and chemical production (Chernyshev, Kravchenko, & Ananikov, 2017).

Arylmethylidenefuranones in Organic Synthesis

Arylmethylidenefuranones are valuable in organic synthesis, reacting with various nucleophiles to produce a wide range of compounds. Their versatility is showcased in the synthesis of amides, hydrazides, and heterocyclic compounds, demonstrating the utility of furan-based structures in constructing complex molecules for potential pharmaceutical and agrochemical applications (Kamneva, Anis’kova, & Egorova, 2018).

Cinnamic Acid Derivatives in Anticancer Research

Cinnamic acid derivatives illustrate the therapeutic potential of compounds with specific functional groups. These derivatives have been studied for their anticancer properties, showcasing how modifications of the basic structure can enhance biological activity and lead to potential anticancer agents. The research underscores the importance of functional groups in designing drugs with targeted therapeutic effects (De, Baltas, & Bedos-Belval, 2011).

Advanced Oxidation Processes in Environmental Chemistry

Research on the degradation of nitrogen-containing hazardous compounds, including amino and azo compounds, via advanced oxidation processes (AOPs) reflects the environmental applications of chemical research. These studies highlight the efficacy of AOPs in mineralizing resistant compounds, contributing to the development of technologies for water treatment and pollution mitigation. This area of research is crucial for understanding the environmental impact and management of chemical compounds (Bhat & Gogate, 2021).

Safety and Hazards

The safety and hazards of this compound are not specified in the search results. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.

Pharmacokinetics

It is known that the compound is a solid at room temperature and is more soluble in organic solvents than in water . These properties may affect its bioavailability and distribution within the body.

Result of Action

Based on its use in proteomics research , it may influence protein-related processes, potentially leading to changes in cellular function or structure.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide. For instance, the compound’s reactivity, physico-chemical behavior, and biological activity can be affected by the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity . Additionally, the compound’s solubility in different solvents can impact its distribution and efficacy in different biological environments.

properties

IUPAC Name

N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)9-5-8(1-2-10(9)16)17-11(18)7-3-4-19-6-7/h1-6H,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUSSEKPEDOJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=COC=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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